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The Discovery and History of 3-Hydroxy Desalkylgidazepam: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy desalkylgidazepam (also known as 3-hydroxy bromonordiazepam) is an active metabolite of the benzodiazepine prodrug gidazepam and its primary active metabolite, desalkylgidazepam.[1][2] Gidazepam itself was first developed in the Soviet Union during the 1980s and was introduced into clinical practice in Ukraine in the early 1990s as an anxiolytic agent.[3] Unlike many traditional benzodiazepines, gidazepam exhibits a unique pharmacological profile, acting as a prodrug with a delayed onset and long duration of action, primarily attributable to its metabolic conversion to active derivatives.[4] Recently, both gidazepam and its primary metabolite, desalkylgidazepam, have emerged as new psychoactive substances (NPS), drawing increased attention from the forensic and clinical toxicology communities.[3] This guide provides an in-depth technical overview of the discovery, history, metabolic pathways, and key experimental data related to **3-hydroxy desalkylgidazepam**.

History and Discovery

Gidazepam (7-bromo-2,3-dihydro-1-(2-hydrazinocarbonylmethyl)-5-phenyl-1H-1,4-benzodiazepine-2-one) was synthesized at the A.V. Bogatsky Physico-Chemical Institute of the National Academy of Sciences of Ukraine. Early research in the late 1980s and early 1990s focused on its properties as a "daytime" tranquilizer, purporting to have anxiolytic effects with minimal sedative and myorelaxant side effects.

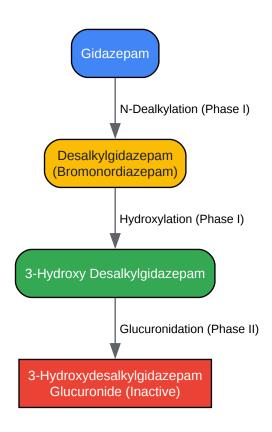


The key to gidazepam's pharmacological activity lies in its biotransformation. Initial pharmacokinetic studies in animals and humans revealed that gidazepam is extensively metabolized.[4] The primary metabolic step is the N-dealkylation of the hydrazinocarbonylmethyl group at the N1 position to form desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one), also known as bromonordiazepam.[3][4] This metabolite is responsible for the principal pharmacological effects of gidazepam.[4]

Further metabolic studies identified **3-hydroxy desalkylgidazepam** as a subsequent, pharmacologically active metabolite, formed through hydroxylation at the C3 position of the benzodiazepine ring. A final step in its metabolism involves conjugation with glucuronic acid to form **3-hydroxydesalkylgidazepam** glucuronide, a Phase II metabolite, which is then excreted.

Metabolic Pathway of Gidazepam

The biotransformation of gidazepam follows a sequential pathway, leading to the formation of its active metabolites. The process begins with the conversion of the prodrug gidazepam into desalkylgidazepam, which is then further metabolized to **3-hydroxy desalkylgidazepam**.



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Caption: Metabolic pathway of Gidazepam. (Within 100 characters)

Quantitative Data

Quantitative data on the pharmacodynamics and pharmacokinetics of **3-hydroxy desalkylgidazepam** are limited in publicly available literature, particularly from its early development. Most studies have focused on the parent drug, gidazepam, and the primary metabolite, desalkylgidazepam.

Table 1: Physicochemical Properties of 3-Hydroxy

Desalkylgidazepam

Property	Value	Reference
Formal Name	7-bromo-1,3-dihydro-3- hydroxy-5-phenyl-2H-1,4- benzodiazepin-2-one	[1]
CAS Number	37891-18-2	[1]
Molecular Formula	C15H11BrN2O2	[1]
Formula Weight	331.2 g/mol	[1]
Appearance	Solid	[1]

Pharmacodynamics

Like other benzodiazepines, **3-hydroxy desalkylgidazepam** is understood to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. However, specific binding affinity data (e.g., K_i values) for **3-hydroxy desalkylgidazepam** at various GABA-A receptor subtypes are not well-documented in the reviewed scientific literature. Comparative studies suggest its potency relative to other metabolites.

Table 2: Comparative Toxicity of Gidazepam and its Metabolites



Compound	Relative Toxicity	Reference
Desalkylgidazepam	Most Potent	[5]
3-Hydroxydesalkylgidazepam	Intermediate Potency	[5]
Gidazepam	Less Potent	[5]
Carboxymethylgidazepam	Inactive	[5]

Note: This table is based on the order of toxicity potency as described in Maskell et al. (2023). Specific LD₅₀ values were not provided in the source.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for **3-hydroxy desalkylgidazepam** are not extensively reported. Early studies focused on the kinetics of gidazepam and desalkylgidazepam.[4] The long half-life of desalkylgidazepam (reported to be around 87 hours for gidazepam's effects, which are mediated by this metabolite) suggests that its hydroxylated metabolite may also have a prolonged duration of action. Further research is required to establish a complete pharmacokinetic profile for **3-hydroxy desalkylgidazepam**.

Experimental Protocols Synthesis of 3-Hydroxy Desalkylgidazepam

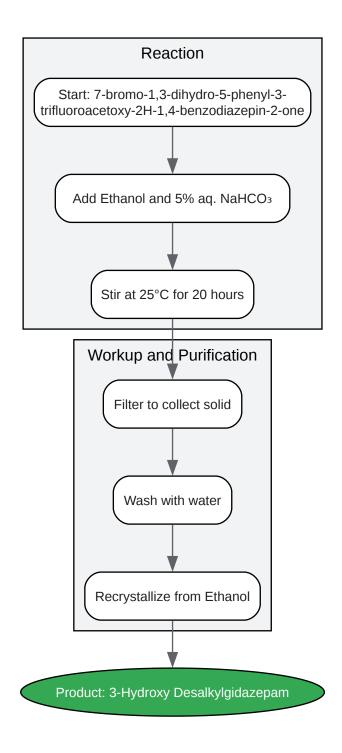
A documented method for the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one involves the hydrolysis of its trifluoroacetoxy precursor.

Protocol:

- A suspension of 7-bromo-1,3-dihydro-5-phenyl-3-trifluoroacetoxy-2H-1,4-benzodiazepin-2-one (10 g, 0.023 mol) is prepared in a mixture of ethanol (130 ml) and 5% aqueous sodium bicarbonate (130 ml).
- The mixture is stirred at room temperature (25°C) for 20 hours.
- The suspended solid product is collected by filtration.



- · The collected solid is washed with water.
- Recrystallization from ethanol yields 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4benzodiazepin-2-one.



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Caption: Workflow for the synthesis of **3-hydroxy desalkylgidazepam**. (Within 100 characters)

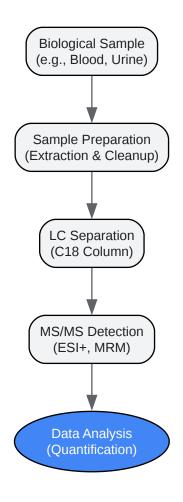
Analytical Detection in Biological Samples

The detection and quantification of **3-hydroxy desalkylgidazepam** in biological matrices such as blood and urine are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol Outline (LC-MS/MS):

- Sample Preparation:
 - A small volume of the biological sample (e.g., 0.5 mL of blood or plasma) is used.
 - An internal standard (typically a deuterated analog) is added.
 - Sample cleanup is performed, often using protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
 - The final extract is evaporated to dryness and reconstituted in the mobile phase.
- Chromatographic Separation:
 - An aliquot of the reconstituted sample is injected into an LC system.
 - Separation is achieved on a C18 reversed-phase column using a gradient elution with a
 mobile phase consisting of an aqueous component (e.g., water with formic acid) and an
 organic component (e.g., acetonitrile or methanol).
- Mass Spectrometric Detection:
 - The column effluent is introduced into a tandem mass spectrometer, typically using a positive electrospray ionization (ESI+) source.
 - Detection is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 3-hydroxy desalkylgidazepam and its internal standard are monitored for high selectivity and sensitivity.





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Caption: General workflow for LC-MS/MS analysis. (Within 100 characters)

Conclusion

3-Hydroxy desalkylgidazepam is a key active metabolite in the complex pharmacology of the prodrug gidazepam. Its history is rooted in Soviet-era pharmaceutical development, and it has recently gained renewed interest due to the emergence of its precursors on the NPS market. While detailed quantitative pharmacodynamic and pharmacokinetic data remain sparse in the accessible literature, established protocols for its synthesis and analytical detection provide a foundation for further research. A comprehensive understanding of this metabolite is crucial for both drug development professionals exploring novel benzodiazepine structures and for forensic scientists and clinicians managing cases of NPS use. Further studies are warranted to fully characterize its receptor binding profile and in vivo kinetics to better understand its contribution to the overall pharmacological effects of gidazepam.



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